N-[(Benzyloxy)carbonyl]seryltyrosine
Description
Contextualizing Dipeptides in Chemical Biology and Organic Synthesis Research
Dipeptides, the simplest members of the peptide family, are fundamental molecules in chemical biology and organic synthesis. numberanalytics.com They are composed of two amino acids joined by a peptide bond, formed through a condensation reaction where a molecule of water is eliminated. youtube.com In the vast landscape of biochemistry, dipeptides serve as more than just building blocks for larger proteins; they can exhibit distinct biological activities, including roles in neurotransmission, cell signaling, and as antioxidants. numberanalytics.com
From an organic synthesis perspective, dipeptides are invaluable tools. Their synthesis allows researchers to study the formation of the peptide bond, a critical reaction in the construction of more complex polypeptides and proteins. numberanalytics.com The controlled synthesis of a dipeptide from its constituent amino acids is a foundational exercise in demonstrating the necessity of protecting groups. acs.org Furthermore, with the 20 proteinogenic amino acids, a vast number of dipeptide combinations (400) can be formed, offering a diverse array of chemical structures and potential functionalities for research. bachem.com
Significance of N-Protection Strategies in Peptide Synthesis
The synthesis of peptides with a defined sequence requires a strategic approach to manage the reactive functional groups of the constituent amino acids. N-protection strategies are paramount to prevent unwanted side reactions and to ensure that the peptide bond forms between the correct amino and carboxyl groups. masterorganicchemistry.com Without such protection, a mixture of products would be formed, making the synthesis of a specific peptide sequence an insurmountable challenge. masterorganicchemistry.com
This is achieved by temporarily blocking the N-terminal amino group of one amino acid and the C-terminal carboxyl group of the other. nih.gov This allows for the selective activation of the free carboxyl group and the formation of the desired amide bond. nih.gov After the coupling reaction, the protecting group can be removed to allow for the addition of the next amino acid in the sequence. nih.gov
The benzyloxycarbonyl (Cbz or Z) group is a historically significant and widely used N-terminal protecting group in peptide synthesis. bachem.cominrae.fr Introduced by Max Bergmann and Leonidas Zervas in 1932, it was the first reversible Nα-protecting group developed for this purpose and played a crucial role in the advancement of peptide chemistry. nih.gov
The Cbz group is typically introduced by reacting the amino acid with benzyl (B1604629) chloroformate. Its stability under various conditions and the methods for its removal make it a versatile tool. The Cbz group is stable to the basic conditions often used for deprotection of other groups, but it can be readily cleaved by catalytic hydrogenation or by treatment with strong acids like hydrogen bromide in acetic acid. bachem.com This orthogonality allows for selective deprotection, a key principle in complex organic synthesis. nih.gov In the context of N-[(Benzyloxy)carbonyl]seryltyrosine, the Cbz group protects the amino group of serine, allowing its carboxyl group to be selectively coupled with the amino group of a protected tyrosine residue.
The development of N-terminal protecting groups has been a driving force in the evolution of peptide synthesis. Following the pioneering work with the Cbz group, other protecting groups were introduced, each with its own advantages and specific applications. nih.gov
Historically, solution-phase peptide synthesis relied heavily on protecting groups like Cbz and later, the tert-butoxycarbonyl (Boc) group. nih.gov The advent of solid-phase peptide synthesis (SPPS), a revolutionary technique developed by R. Bruce Merrifield, further underscored the importance of robust and orthogonal protecting group strategies. nih.govswolverine.com SPPS involves anchoring the growing peptide chain to a solid support, which simplifies the purification process by allowing reagents and byproducts to be washed away. bachem.com
In contemporary peptide synthesis, the 9-fluorenylmethoxycarbonyl (Fmoc) group has become exceedingly popular, particularly in SPPS. nih.gov The Fmoc group is base-labile, meaning it can be removed under mild basic conditions, which are generally less harsh than the strong acids required for Boc or Cbz removal. thermofisher.com This has led to the development of the Fmoc/tBu (tert-butyl) protection strategy, which is now a dominant method in the field. bachem.com However, the Cbz group continues to be relevant, especially in solution-phase synthesis and for specific applications where its unique cleavage conditions are advantageous. bachem.com More recent research has also focused on developing "greener" or more sustainable peptide synthesis methods, which include the development of new protecting groups and strategies that minimize chemical waste. nih.govresearchgate.net
Overview of Seryltyrosine Dipeptide Motifs in Advanced Chemical Research
The seryltyrosine (Ser-Tyr) dipeptide itself is a naturally occurring metabolite formed from L-serine and L-tyrosine residues. nih.gov In advanced chemical research, the Ser-Tyr motif, and its protected derivatives like this compound, serve as important tools.
The presence of hydroxyl groups on both the serine and tyrosine side chains presents both a challenge and an opportunity in synthesis. These reactive groups often require their own protection during peptide coupling to prevent side reactions. creative-peptides.com For instance, the phenolic hydroxyl group of tyrosine and the hydroxyl group of serine are typically protected during solid-phase synthesis. creative-peptides.com
The seryltyrosine dipeptide can be a component of larger peptide sequences that are studied for their biological activity. The specific sequence of amino acids determines the three-dimensional structure and function of a peptide. Therefore, the synthesis of well-defined dipeptides like this compound is a critical first step in building these larger, more complex molecules for research in areas such as drug discovery and materials science.
Structure
3D Structure
Properties
CAS No. |
52885-18-4 |
|---|---|
Molecular Formula |
C20H22N2O7 |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
3-(4-hydroxyphenyl)-2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C20H22N2O7/c23-11-17(22-20(28)29-12-14-4-2-1-3-5-14)18(25)21-16(19(26)27)10-13-6-8-15(24)9-7-13/h1-9,16-17,23-24H,10-12H2,(H,21,25)(H,22,28)(H,26,27) |
InChI Key |
GXKYITDLDSANPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for N Benzyloxy Carbonyl Seryltyrosine and Analogous Protected Dipeptides
Solution-Phase Peptide Synthesis Approaches
Solution-phase peptide synthesis, while often more labor-intensive than solid-phase methods for long peptides, offers flexibility and is well-suited for the preparation of smaller peptides like N-[(Benzyloxy)carbonyl]seryltyrosine. peptide.comyoutube.com This classical approach involves the sequential coupling of amino acid derivatives in a suitable solvent, with purification of the intermediate products at each step.
Amino Acid Protecting Group Strategies for Serine and Tyrosine Residues
The success of peptide synthesis hinges on the use of protecting groups to temporarily block reactive functionalities that are not intended to participate in the peptide bond formation. researchgate.netnih.gov For the synthesis of this compound, the hydroxyl groups of serine and tyrosine, the α-amino group of serine, and the carboxyl group of tyrosine must be considered.
The benzyloxycarbonyl (Cbz or Z) group is a well-established and widely used protecting group for the α-amino functionality of amino acids in peptide synthesis. total-synthesis.combachem.comcreative-peptides.com Introduced by Max Bergmann in 1932, the Cbz group is valued for its stability under various reaction conditions and the ease with which it can be introduced and removed. total-synthesis.com
The Cbz group is typically introduced by reacting the amino acid with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions, such as the Schotten-Baumann reaction. total-synthesis.com This creates a carbamate (B1207046) linkage that effectively masks the nucleophilicity of the amino group, preventing its unwanted reaction during the subsequent coupling step. total-synthesis.commasterorganicchemistry.com One of the key advantages of the Cbz group is that N-benzyloxycarbonyl amino acids are often crystalline solids, which facilitates their purification. creative-peptides.com Furthermore, they are generally resistant to racemization during activation and coupling. creative-peptides.com
The removal of the Cbz group is commonly achieved by catalytic hydrogenolysis (e.g., using H₂ gas with a palladium catalyst) or by treatment with strong acids like hydrogen bromide in acetic acid. total-synthesis.comcreative-peptides.com
The hydroxyl groups present in the side chains of serine and tyrosine are reactive and must be protected to prevent side reactions, such as acylation, during peptide coupling. peptide.comias.ac.in The choice of protecting groups for these side chains must be "orthogonal" to the N-terminal protecting group. peptide.comiris-biotech.de This principle of orthogonality dictates that the side-chain protecting groups should be stable under the conditions used to remove the N-terminal protecting group, and vice versa, allowing for selective deprotection at different stages of the synthesis. iris-biotech.deresearchgate.net
For serine and threonine in Boc-based strategies, the benzyl ether is a common protecting group. peptide.com In the context of a Cbz-protected serine, a different protecting group that is not susceptible to hydrogenolysis would be required for the side chain if selective deprotection is needed. In many cases for the synthesis of short peptides, the hydroxyl group of serine can be left unprotected, though this can sometimes lead to lower yields or side products. peptide.com
The phenolic hydroxyl group of tyrosine is also typically protected to avoid side reactions. peptide.com The benzyl (Bzl) ether is a common protecting group for the tyrosine side chain in both Boc and Fmoc strategies. peptide.com However, the benzyl group is also removed by hydrogenolysis, the same condition used to cleave the Cbz group. Therefore, for the synthesis of Cbz-Ser-Tyr, if the tyrosine side chain is protected as a benzyl ether, both the N-terminal Cbz group and the tyrosine side-chain benzyl ether would be removed simultaneously during the final deprotection step. For more complex syntheses requiring differential protection, other protecting groups stable to hydrogenolysis would be necessary.
| Amino Acid | Functional Group | Common Protecting Groups |
| Serine | α-Amino | Benzyloxycarbonyl (Cbz) |
| Serine | Side-Chain Hydroxyl | Benzyl (Bzl), tert-Butyl (tBu) |
| Tyrosine | Side-Chain Hydroxyl | Benzyl (Bzl), 2,6-Dichlorobenzyl (2,6-Cl₂Bzl) |
| Tyrosine | Carboxyl | Methyl ester, Benzyl ester |
| This table presents common protecting groups for the specified amino acid functionalities. |
To prevent the carboxyl group of the C-terminal amino acid (tyrosine in this case) from reacting, it is typically protected as an ester. libretexts.org Common choices include methyl or benzyl esters, which can be formed through standard esterification procedures. libretexts.org These ester groups are stable during the peptide coupling reaction but can be readily removed at the end of the synthesis. Methyl esters are typically cleaved by saponification with aqueous sodium hydroxide, while benzyl esters can be conveniently removed by catalytic hydrogenolysis, the same method used for Cbz group removal. libretexts.org
Peptide Bond Formation through Coupling Reagents
The formation of the peptide bond between the activated carboxyl group of the N-protected amino acid and the free amino group of the C-terminal amino acid ester is a critical step. This reaction is facilitated by coupling reagents that activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. researchgate.net
Carbodiimides are a class of highly effective coupling reagents widely used in peptide synthesis. wikipedia.orginterchim.fr The most common examples are N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC). peptide.com These reagents act as dehydrating agents, facilitating the formation of the amide bond. aklectures.com
The mechanism of carbodiimide-mediated coupling involves the reaction of the carboxylic acid with the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. wikipedia.orgpeptide.com This intermediate can then be attacked by the amino group of the other amino acid to form the desired peptide bond and a urea (B33335) byproduct (N,N'-dicyclohexylurea for DCC or N,N'-diisopropylurea for DIC). wikipedia.orgpeptide.com
A significant challenge with carbodiimide coupling is the potential for racemization of the activated amino acid. peptide.com To suppress this side reaction, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included in the reaction mixture. peptide.compeptide.com HOBt reacts with the O-acylisourea intermediate to form an active ester, which is less reactive and therefore less prone to racemization, but still sufficiently reactive to form the peptide bond. peptide.compeptide.com
DCC is a popular choice for solution-phase synthesis because the dicyclohexylurea byproduct is largely insoluble in many organic solvents and can be easily removed by filtration. peptide.comthermofisher.com DIC is often preferred in solid-phase synthesis because its corresponding urea byproduct is more soluble and remains in solution, facilitating its removal during washing steps. peptide.com
| Coupling Reagent | Full Name | Byproduct | Key Characteristics |
| DCC | N,N'-Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) | Insoluble byproduct, easy removal by filtration. peptide.comthermofisher.com |
| DIC | N,N'-Diisopropylcarbodiimide | Diisopropylurea (DIU) | Soluble byproduct, often used in solid-phase synthesis. peptide.com |
| This table outlines the properties of common carbodiimide coupling reagents. |
Active Ester Methodologies for Peptide Bond Formation
The active ester method is a cornerstone of solution-phase peptide synthesis, designed to increase the electrophilicity of the carboxyl group to facilitate amide bond formation without significant racemization. thieme-connect.de In this approach, the carboxyl group of the N-protected amino acid, such as N-(Benzyloxy)carbonyl-L-serine (Cbz-Ser), is converted into a more reactive ester derivative. This "activated" species then readily reacts with the free amino group of a C-terminally protected tyrosine, for instance, a tyrosine methyl or ethyl ester.
The process involves a two-step mechanism: the formation of the active ester, followed by aminolysis. thieme-connect.de Common activating agents include substituted phenols and N-hydroxy compounds.
Key Types of Active Esters:
p-Nitrophenyl Esters (ONp): Historically significant, these esters are relatively stable and crystalline, allowing for purification before the coupling step. thieme-connect.de The reaction of Cbz-Ser with p-nitrophenol in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) yields the Cbz-Ser-ONp ester.
N-Hydroxysuccinimide Esters (OSu): These are highly reactive and widely used due to the water-solubility of the N-hydroxysuccinimide (HOSu) by-product, which simplifies purification. nih.govsci-hub.se
Pentafluorophenyl Esters (OPfp): These esters are among the most reactive, leading to faster coupling times. thieme-connect.denih.gov
The general procedure for synthesizing this compound via an active ester would involve reacting the pre-formed and purified active ester of Cbz-Serine with Tyrosine methyl ester in a suitable organic solvent. The reaction progress is monitored until completion, followed by workup and purification to yield the desired protected dipeptide.
| Active Ester Type | Activating Alcohol/Hydroxy Compound | Reactivity | Key Advantage |
| p-Nitrophenyl (ONp) | p-Nitrophenol | Moderate | Stable, crystalline intermediates thieme-connect.de |
| N-Hydroxysuccinimide (OSu) | N-Hydroxysuccinimide (HOSu) | High | Water-soluble by-product simplifies purification sci-hub.se |
| Pentafluorophenyl (OPfp) | Pentafluorophenol | Very High | Rapid coupling reactions nih.gov |
Stepwise Amino Acid Addition Techniques in Solution Phase
Stepwise synthesis in solution is the classical method for building peptides. acs.orgacs.org This technique involves the sequential addition of single, protected amino acids to a growing peptide chain, with purification of the intermediate product after each coupling and deprotection step. chempep.com
For the synthesis of this compound, the process would typically begin with a C-terminally protected tyrosine, such as L-tyrosine methyl ester (H-Tyr-OMe). This compound is coupled with N-(Benzyloxy)carbonyl-L-serine (Cbz-Ser-OH), whose carboxyl group has been activated by a coupling reagent.
A variety of coupling reagents are available to facilitate this bond formation, often used with additives to improve efficiency and suppress racemization. chempep.com
| Coupling Reagent Class | Examples | Mechanism/Notes |
| Carbodiimides | DCC (N,N'-dicyclohexylcarbodiimide), DIC (N,N'-diisopropylcarbodiimide) | Forms an O-acylisourea intermediate. Often used with additives like HOBt to prevent racemization. chempep.comyoutube.com |
| Phosphonium Salts | PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Highly efficient and suppresses racemization. chempep.com |
| Uronium Salts | HBTU (O-Benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU | Forms an active ester with additives like HOBt or HOAt. chempep.com |
| Anhydrides | T3P® (Propylphosphonic Anhydride) | A cyclic anhydride (B1165640) that promotes rapid and efficient peptide bond formation with water-soluble by-products. mdpi.com |
The primary advantage of this method is its scalability, making it suitable for producing large quantities of a specific dipeptide. chempep.com However, the need for purification after each step can be time-consuming.
Fragment Condensation Strategies in Protected Dipeptide Synthesis
Fragment condensation involves coupling pre-synthesized, protected peptide segments. chempep.comspringernature.com While this strategy is most advantageous for assembling longer peptides or proteins from smaller, purified fragments nih.gov, the principles can be applied to dipeptide synthesis. In this context, it would involve coupling a protected N-terminal amino acid (Cbz-Ser-OH) with a protected C-terminal amino acid (H-Tyr-OR), which is functionally identical to the stepwise approach for a dipeptide.
The main challenge in fragment condensation is the risk of epimerization (loss of stereochemical integrity) at the C-terminal amino acid of the activating fragment. nih.gov This risk is minimized when the C-terminal residue of the fragment is glycine (B1666218) or proline. For other amino acids, specialized techniques, such as the use of depsipeptides (where an amide bond is replaced by an ester bond), can be employed to prevent the formation of the optically labile oxazolone (B7731731) intermediate that leads to racemization. nih.gov
Solid-Phase Peptide Synthesis (SPPS) Considerations for N-Protected Dipeptides
Solid-Phase Peptide Synthesis (SPPS), pioneered by R. Bruce Merrifield, revolutionized peptide chemistry by anchoring the growing peptide chain to an insoluble polymer support. peptide.comcore.ac.uk This allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing and filtering the resin. luxembourg-bio.com
Strategic Attachment of C-Terminal Residues to Polymeric Supports
The first step in SPPS is the covalent attachment of the C-terminal amino acid—in this case, tyrosine—to a solid support or resin. peptide.compeptide.com The choice of resin and the linker that connects the peptide to it is critical, as it dictates the conditions required for final cleavage and the form of the C-terminus (e.g., acid or amide). nih.gov
For synthesizing a peptide with a free C-terminal carboxyl group, common resins include:
Wang Resin: A standard resin for Fmoc-based SPPS that yields a C-terminal carboxylic acid upon cleavage with a strong acid like trifluoroacetic acid (TFA).
2-Chlorotrityl Chloride (2-CTC) Resin: A highly acid-sensitive resin that allows the peptide to be cleaved under very mild acidic conditions. core.ac.uk This is advantageous for producing protected peptide fragments, as side-chain protecting groups can be kept intact.
Attachment of the first amino acid, Fmoc-Tyr(tBu)-OH, is typically achieved by reacting it with the resin in the presence of a suitable base or activating agent. Alternatively, side-chain anchoring strategies can be employed, where the amino acid is attached to the resin via its side-chain functional group, such as the hydroxyl group of tyrosine. acs.org
Iterative Coupling and Deprotection Cycles in SPPS Protocol Design
SPPS proceeds through a series of repetitive cycles. nih.gov For the synthesis of this compound on a solid support using the common Fmoc/tBu strategy, the cycle would be as follows:
Anchoring: Fmoc-Tyr(tBu)-OH is attached to a suitable resin (e.g., Wang resin).
Fmoc Deprotection: The N-terminal Fmoc group on the resin-bound tyrosine is removed, typically with a solution of 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF), to expose a free amino group. iris-biotech.de
Washing: The resin is thoroughly washed to remove excess piperidine and the Fmoc by-product.
Coupling: The final amino acid, N-(Benzyloxy)carbonyl)-L-serine (Cbz-Ser-OH), is introduced. Its carboxyl group is activated in situ using a coupling reagent (e.g., HBTU/HOBt) and allowed to react with the free amino group on the resin-bound tyrosine, forming the dipeptide.
Final Wash: The resin is washed to remove excess reagents and by-products.
Cleavage and Deprotection: The completed dipeptide is cleaved from the resin, and the side-chain protecting group (tBu on tyrosine) is removed simultaneously using a cleavage cocktail, most commonly containing a high concentration of TFA.
Monitoring the completeness of the coupling and deprotection steps is crucial to ensure a high-quality final product. iris-biotech.de
Applicability of Benzyloxycarbonyl Protection within SPPS Schemes
The benzyloxycarbonyl (Cbz or Z) group, introduced by Bergmann and Zervas, was the first widely used N-protecting group in peptide chemistry. luxembourg-bio.comwikipedia.org While modern SPPS is dominated by the base-labile Fmoc group, the Cbz group retains utility due to its unique chemical properties.
The Cbz group is stable under the basic conditions (e.g., piperidine) used to remove Fmoc groups, making it an "orthogonal" protecting group in the context of Fmoc-SPPS. researchgate.net This allows it to be used for the protection of the final N-terminal amino acid in a sequence. For the target molecule, Cbz-Ser-OH can be coupled as the last residue in an Fmoc-based synthesis to yield a permanently N-terminally protected peptide.
However, the Cbz group is acid-labile. Its stability during the final cleavage from the resin is a critical consideration. researchgate.net While it is generally stable to the milder acidic conditions used to cleave peptides from hyper-sensitive resins like 2-CTC, it can be partially or fully cleaved by the strong TFA cocktails used for cleavage from Wang resin and simultaneous side-chain deprotection. researchgate.net The complete removal of the Cbz group typically requires harsher conditions, such as catalytic hydrogenolysis (H₂/Pd-C) or treatment with strong acids like hydrogen bromide in acetic acid (HBr/AcOH). bachem.comorganic-chemistry.org Therefore, its use as a final N-terminal protecting group in Fmoc-SPPS must be carefully planned in coordination with the chosen resin and the stability of other protecting groups in the peptide.
Green Chemistry Principles in Protected Dipeptide Synthesis Research
Sustainable Solvent Selection and Process Intensification
A primary target for greening peptide synthesis is the replacement of conventional solvents. acs.org Additionally, the intensification of reaction processes offers a pathway to greater efficiency and reduced environmental impact.
Sustainable Solvent Selection
Polar aprotic solvents such as N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM) are widely used in SPPS for their excellent solvating properties and ability to swell the resin supports. tandfonline.comtandfonline.com However, these substances are classified as hazardous chemicals, with DMF and NMP being identified as Substances of Very High Concern (SVHC) due to their reproductive toxicity. tandfonline.com The large volumes required for washing, deprotection, and coupling steps contribute significantly to the process's negative environmental impact. tandfonline.com
In response, research has focused on identifying and validating greener alternative solvents. tandfonline.com An ideal green solvent should be non-hazardous, derived from renewable sources, able to dissolve reagents, effectively swell the solid support, and facilitate efficient reactions. acs.orgtandfonline.com Recent studies have explored a range of more environmentally sustainable solvents, including 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), γ-valerolactone (GVL), propylene (B89431) carbonate (PC), and N-butylpyrrolidinone (NBP). rsc.orgtandfonline.comtandfonline.com For instance, propylene carbonate, a biodegradable polar aprotic solvent, has been successfully used to replace both DCM and DMF in solution- and solid-phase peptide synthesis, yielding products of comparable purity to those made in conventional solvents. rsc.orgrsc.orgresearchgate.net
Challenges with some green solvents, such as different physicochemical properties compared to DMF, can be addressed by using solvent mixtures. tandfonline.com A novel mixture of anisole (B1667542) and N-octylpyrrolidone (NOP) was found to effectively solubilize all Fmoc-protected amino acids and adequately swell various resin types. tandfonline.com Water is also being explored as an ultimate green solvent, with the development of water-compatible protecting groups like 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc) enabling peptide assembly under aqueous conditions. advancedchemtech.comnih.gov
Table 1: Comparison of Traditional and Green Solvents in Protected Dipeptide Synthesis
| Solvent Class | Example Solvents | Advantages | Disadvantages & Hazards | Green Alternatives |
|---|---|---|---|---|
| Traditional Polar Aprotic | N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dichloromethane (DCM) | High resin swelling capacity, excellent solubility for reagents. tandfonline.comtandfonline.com | Classified as hazardous, toxic for reproduction (DMF, NMP), significant waste generation. rsc.orgtandfonline.comtandfonline.com | 2-MeTHF, CPME, Propylene Carbonate, GVL, NBP, Anisole/NOP mixtures, Water. rsc.orgtandfonline.comtandfonline.comnih.gov |
| Greener Alternatives | 2-Methyltetrahydrofuran (2-MeTHF), Propylene Carbonate (PC), γ-Valerolactone (GVL) | Reduced toxicity, often derived from renewable sources, biodegradable. rsc.orgbiotage.comtandfonline.com | May have lower resin swelling or reagent solubility compared to DMF, requiring process optimization. biotage.comtandfonline.com | N/A |
| Aqueous Systems | Water | Environmentally benign, non-toxic, reduces hazardous waste. advancedchemtech.com | Requires specialized water-compatible protecting groups (e.g., Smoc) and reagents. nih.gov | N/A |
Process Intensification
Process intensification involves developing novel equipment and techniques to create dramatically smaller, cleaner, and more energy-efficient processes. mdpi.com In peptide synthesis, this is achieved through several innovative approaches:
Continuous Flow Synthesis: Moving from traditional batch reactors to continuous flow systems offers precise control over reaction conditions, such as temperature and time. advancedchemtech.com This can lead to higher conversion rates with reduced amounts of excess reagents and solvents. advancedchemtech.comnih.gov Microflow reactors, in particular, have been shown to significantly reduce reaction times and minimize side reactions like racemization due to controlled, low-volume flow. nih.gov
Optimized Mixing and Heating: The efficiency of SPPS is dependent on the diffusion of reagents to the functional groups on the solid-phase resin. chemrxiv.org Research has shown that combining fast, efficient stirring with heating can significantly accelerate reaction kinetics. chemrxiv.org This allows for the use of lower excesses of reagents, contributing to a greener and more cost-effective process. chemrxiv.org
Table 2: Process Intensification Techniques in Protected Dipeptide Synthesis
| Technique | Principle | Advantages |
|---|---|---|
| Continuous Flow Synthesis | Reactions are performed in a continuously flowing stream rather than a fixed vessel. advancedchemtech.comnih.gov | Reduces waste, allows precise control, minimizes side reactions, enables automation. advancedchemtech.comnih.gov |
| Microwave-Assisted Synthesis | Uses microwave energy for rapid, uniform heating of the reaction mixture. nih.govoccamdesign.com | Reduces reaction times for coupling and deprotection, can improve yields. advancedchemtech.comoccamdesign.com |
| Optimized Mixing & Heating | Employs high-efficiency stirring combined with controlled heating to enhance diffusion and reaction rates. chemrxiv.org | Accelerates synthesis, allows for the use of fewer reagent excesses, improving atom economy. chemrxiv.org |
Atom Economy and Waste Minimization in Synthetic Pathways
Beyond solvent choice and process parameters, the intrinsic chemistry of peptide synthesis offers significant opportunities for applying green principles, particularly concerning atom economy and waste reduction.
Atom Economy
Atom economy is a measure of the efficiency of a chemical reaction, calculating how much of the reactants' mass ends up in the final desired product. Traditional Fmoc-based SPPS often suffers from poor atom economy because it requires the use of protecting groups, which are removed and discarded, and large excesses of coupling reagents and activated amino acids to drive the reaction to completion. nih.gov
Waste Minimization
As solvents constitute the vast majority of waste in peptide synthesis, strategies that reduce their use are paramount. acs.orgadvancedchemtech.com Innovative protocols have been developed to minimize the extensive washing steps that are characteristic of SPPS. For example, the Ultra-Efficient Solid Phase Peptide Synthesis (UE-SPPS) method employs a "one-pot" coupling and deprotection step, where the deprotection base is added directly to the coupling solution. cem.com This approach, combined with carbodiimide-promoted coupling that eliminates the need for post-coupling washes, can reduce solvent use and waste production by up to 95%. cem.com
Other key waste reduction strategies include:
Convergent Synthesis: Instead of adding amino acids one by one in a linear fashion, shorter peptide fragments can be synthesized separately and then combined (ligated) to form the final, larger peptide. advancedchemtech.com This reduces the total number of synthetic steps and the cumulative waste generated. advancedchemtech.com
TFA-Free Cleavage: The final step of releasing the peptide from the resin typically uses strong acids like trifluoroacetic acid (TFA), which generates hazardous waste. nih.govadvancedchemtech.com The development of protocols that avoid TFA is an active area of research to make the cleavage step greener. advancedchemtech.com
Reagent Optimization: Simply reducing the number of washes between synthetic steps by optimizing reaction conditions can lead to significant solvent savings. advancedchemtech.com For instance, one study demonstrated a 60% reduction in solvent use by refining the deprotection and wash protocol while maintaining high product purity. advancedchemtech.com
| Reagent-Free Activation | Employs synthetic routes where amino acids are activated for coupling without external coupling reagents (e.g., acyl azides). nih.gov | Improves atom economy and reduces waste from spent coupling agents. nih.gov |
Advanced Spectroscopic and Analytical Characterization of N Benzyloxy Carbonyl Seryltyrosine
Vibrational Spectroscopy for Molecular Structure and Functional Group Analysis
Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a rapid and non-destructive method for identifying the functional groups within a molecule. These techniques probe the quantized vibrational energy states of molecular bonds, providing a unique "fingerprint" based on the molecule's structure.
Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The FTIR spectrum of N-[(Benzyloxy)carbonyl]seryltyrosine is expected to display a series of characteristic absorption bands that confirm the presence of its key functional groups: the carbamate (B1207046), the peptide amide linkage, the carboxylic acid, and the aromatic rings.
The spectrum can be interpreted by assigning specific absorption frequencies (in wavenumbers, cm⁻¹) to the vibrations of these groups. A broad absorption band is anticipated in the region of 3400-3200 cm⁻¹, corresponding to O-H stretching of the carboxylic acid and the phenolic hydroxyl group, as well as N-H stretching of the amide and carbamate groups. The carbonyl (C=O) stretching region, typically between 1800-1600 cm⁻¹, is particularly informative. It is expected to show distinct peaks for the carboxylic acid C=O (around 1760-1700 cm⁻¹), the carbamate C=O (around 1715-1685 cm⁻¹), and the amide I band (primarily C=O stretch, around 1680-1630 cm⁻¹). The amide II band, which arises from N-H bending and C-N stretching, is expected near 1550-1510 cm⁻¹.
| Predicted Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group Assignment |
|---|---|---|
| 3400 - 3200 (broad) | O-H and N-H Stretching | Carboxylic acid, Phenol, Amide, Carbamate |
| 3100 - 3000 | Aromatic C-H Stretching | Benzyloxy and Tyrosine Rings |
| 2980 - 2850 | Aliphatic C-H Stretching | Serine and Tyrosine α- and β-Carbons |
| 1760 - 1700 | C=O Stretching | Carboxylic Acid |
| 1715 - 1685 | C=O Stretching | Benzyloxycarbonyl (Cbz) Group |
| 1680 - 1630 | Amide I (C=O Stretching) | Ser-Tyr Peptide Bond |
| 1610, 1585, 1500, 1455 | C=C Stretching | Aromatic Rings |
| 1550 - 1510 | Amide II (N-H Bending) | Ser-Tyr Peptide Bond |
| 1250 - 1200 | C-O Stretching | Carboxylic Acid, Phenol, Carbamate |
Raman spectroscopy provides complementary information to FTIR. It measures the inelastic scattering of monochromatic light, which also corresponds to the vibrational modes of the molecule. While C=O stretches are strong in FTIR, C=C bonds, and other symmetric non-polar bonds often produce strong signals in Raman spectra.
For this compound, the Raman spectrum would be particularly useful for characterizing the aromatic side chains. The tyrosine residue gives rise to a characteristic Fermi doublet, with bands typically appearing around 850 cm⁻¹ and 830 cm⁻¹. The intensity ratio of these two peaks (I₈₅₀/I₈₃₀) is sensitive to the hydrogen-bonding environment of the phenolic hydroxyl group. researchgate.net The phenylalanine ring of the benzyloxycarbonyl group would also contribute signals, notably a strong ring-breathing mode near 1004 cm⁻¹. Amide I and Amide III bands are also observable in Raman spectra and can provide information about the peptide backbone conformation. uibk.ac.at
| Predicted Frequency (cm⁻¹) | Vibrational Mode | Functional Group Assignment |
|---|---|---|
| ~1665 | Amide I | Peptide Backbone |
| ~1616 | Ring C=C Stretching | Tyrosine Ring |
| ~1265 | Amide III | Peptide Backbone |
| ~1210 | Ring C-H Bending | Tyrosine Ring |
| ~1004 | Ring Breathing (Symmetric) | Benzyloxy Ring |
| 850 / 830 | Fermi Doublet | Tyrosine Ring (environment sensitive) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the complete structure of an organic molecule in solution. By mapping the connectivity of atoms through covalent bonds, NMR allows for the unambiguous assignment of the entire molecular skeleton.
The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule. The chemical shift (δ, in ppm), signal multiplicity (e.g., singlet, doublet, triplet), and coupling constants (J, in Hz) are all used for structural assignment. For this compound, the spectrum can be divided into distinct regions corresponding to the aromatic, alpha-proton, and side-chain protons.
The aromatic region (δ 7.0-7.5) would contain signals for the five protons of the benzyloxycarbonyl group and the four protons of the tyrosine side chain. The benzyloxycarbonyl (Cbz) group protons would likely appear as a multiplet around δ 7.35, while the AA'BB' system of the para-substituted tyrosine ring would present as two distinct doublets. The benzylic protons of the Cbz group (C₆H₅CH₂ -O) are expected to appear as a singlet around δ 5.1. The α-protons of the serine and tyrosine residues are expected between δ 4.0-4.8, with their exact shifts influenced by the peptide bond and protecting groups. The β-protons of serine and tyrosine would be found further upfield.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
|---|---|---|---|
| Cbz-Ar-H (5H) | ~7.35 | m (multiplet) | Protons on the benzyl (B1604629) ring of the Cbz group. |
| Tyr-Ar-H (2H) | ~7.10 | d (doublet) | Tyrosine ring protons ortho to the CH₂ group. |
| Tyr-Ar-H (2H) | ~6.70 | d (doublet) | Tyrosine ring protons ortho to the OH group. |
| Amide-NH (Ser) | ~6.5-7.5 | d (doublet) | Couples to Ser α-H. Shift is solvent dependent. |
| Amide-NH (Tyr) | ~7.5-8.5 | d (doublet) | Couples to Tyr α-H. Shift is solvent dependent. |
| Cbz-CH₂ (2H) | ~5.10 | s (singlet) | Benzylic protons of the Cbz protecting group. |
| Tyr-αH (1H) | ~4.60 | m (multiplet) | Couples to Tyr β-H₂ and Tyr NH. |
| Ser-αH (1H) | ~4.40 | m (multiplet) | Couples to Ser β-H₂ and Ser NH. |
| Ser-βH₂ (2H) | ~3.80 | m (multiplet) | Diastereotopic protons coupled to Ser α-H. |
| Tyr-βH₂ (2H) | ~3.05 | m (multiplet) | Diastereotopic protons coupled to Tyr α-H. |
The ¹³C NMR spectrum reveals each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the carbon's electronic environment. For this compound, the carbonyl carbons of the carboxylic acid, amide, and carbamate groups are the most downfield, appearing in the δ 170-175 ppm range. The aromatic carbons are found between δ 115-140 ppm. The α-carbons of the amino acid residues typically resonate around δ 55-60 ppm, while the aliphatic β-carbons appear further upfield.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| Tyr C=O (acid) | ~174 | Carboxylic acid carbonyl. |
| Ser C=O (amide) | ~172 | Amide carbonyl. |
| Cbz C=O (carbamate) | ~157 | Carbamate carbonyl. |
| Tyr C-OH (aromatic) | ~156 | Aromatic carbon bonded to hydroxyl group. |
| Cbz C-ipso (aromatic) | ~137 | Aromatic carbon bonded to CH₂ group. |
| Cbz/Tyr Aromatic C-H | 128-131 | Protonated aromatic carbons. |
| Tyr C-ipso (aromatic) | ~127 | Aromatic carbon bonded to the side chain. |
| Tyr Aromatic C-H | ~116 | Protonated aromatic carbons ortho to OH group. |
| Cbz-CH₂ | ~67 | Benzylic carbon of Cbz group. |
| Ser-Cβ | ~62 | Serine side-chain carbon bearing OH group. |
| Ser-Cα | ~57 | Serine alpha-carbon. |
| Tyr-Cα | ~55 | Tyrosine alpha-carbon. |
| Tyr-Cβ | ~37 | Tyrosine side-chain beta-carbon. |
While 1D NMR provides foundational data, 2D NMR experiments are essential for establishing the complete bonding network. researchgate.net
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show cross-peaks connecting the amide NH to the α-H and the α-H to the β-H₂ within both the serine and tyrosine spin systems. It would also reveal the coupling between adjacent protons on the tyrosine aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). youtube.com An HSQC spectrum would definitively link every proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C spectrum. For instance, it would show a cross-peak between the signal at ~5.10 ppm (Cbz-CH₂) and the carbon signal at ~67 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR experiments for structure elucidation, as it reveals correlations between protons and carbons over two to three bonds (²JCH, ³JCH). youtube.com This allows for the connection of the individual spin systems. Key HMBC correlations for confirming the structure of this compound would include:
A correlation from the Ser α-H to the Tyr amide C=O , confirming the peptide bond.
A correlation from the Tyr α-H to the Tyr carboxylic acid C=O .
Correlations from the Cbz-CH₂ protons to the Ser carbamate C=O and the Cbz aromatic carbons, confirming the protecting group linkage.
Correlations from the Tyr β-H₂ to the aromatic carbons of the tyrosine ring, connecting the side chain to the ring.
Together, these 2D NMR experiments provide an interlocking web of correlations that allows for the confident and complete assignment of the molecule's constitution, leaving no ambiguity as to the connectivity of the atoms.
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry serves as a cornerstone in the characterization of this compound, providing unequivocal confirmation of its molecular weight and offering insights into its structural integrity through fragmentation analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS) Investigations
Electrospray ionization mass spectrometry is a soft ionization technique that is particularly well-suited for the analysis of polar molecules like this compound. In ESI-MS, the compound is typically dissolved in a suitable solvent and introduced into the mass spectrometer. The process generates multiply charged ions, which allows for the determination of the molecular weight of large biomolecules with high precision. For this compound, ESI-MS analysis would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺. Further analysis by tandem mass spectrometry (MS/MS) can induce fragmentation of the parent ion, yielding a characteristic pattern of product ions that can be used to confirm the amino acid sequence and the presence of the benzyloxycarbonyl protecting group.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is another powerful technique for the analysis of biomolecules. In this method, the analyte is co-crystallized with a matrix material that absorbs laser energy. A pulsed laser beam irradiates the sample, causing desorption and ionization of the analyte molecules. The time it takes for the ions to travel through a flight tube to the detector is proportional to their mass-to-charge ratio. MALDI-TOF is particularly useful for obtaining rapid and accurate molecular weight information for peptides and proteins. For this compound, a MALDI-TOF spectrum would be expected to display a strong signal for the singly protonated molecule [M+H]⁺.
Chromatographic Methods for Purity Assessment and Isolation Efficacy
Chromatographic techniques are indispensable for the purification and purity assessment of synthesized this compound. These methods separate the target compound from starting materials, byproducts, and other impurities.
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Scale Separations
High-performance liquid chromatography (HPLC) is a versatile and widely used technique for both the analysis and purification of this compound. In analytical HPLC, a small amount of the sample is injected onto a column packed with a stationary phase. The components of the mixture are then separated based on their differential interactions with the stationary and mobile phases. The retention time, the time it takes for a compound to elute from the column, is a characteristic property that can be used for identification and purity assessment. For preparative HPLC, the same principles are applied on a larger scale to isolate significant quantities of the pure compound. The choice of stationary phase (e.g., C18 for reversed-phase chromatography) and mobile phase composition is critical for achieving optimal separation.
Liquid Chromatography-Mass Spectrometry (LC-MS) Coupling for Compound Identification
The coupling of liquid chromatography with mass spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. As the separated components elute from the HPLC column, they are directly introduced into the mass spectrometer. This allows for the unambiguous identification of the compound corresponding to each chromatographic peak based on its mass-to-charge ratio. LC-MS is an invaluable tool for confirming the identity of this compound in complex mixtures and for detecting any potential impurities that may co-elute with the main compound in a standard HPLC analysis.
X-ray Crystallography for High-Resolution Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a high-quality single crystal of this compound is required. The crystal is exposed to a beam of X-rays, and the resulting diffraction pattern is collected. The analysis of the positions and intensities of the diffracted spots allows for the calculation of the electron density map of the molecule, from which the atomic coordinates can be determined. The resulting crystal structure provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the compound's conformation and packing in the solid state.
Chiral Analysis Techniques for Stereochemical Purity Verification
The stereochemical purity of this compound is a critical parameter, as the biological activity and physicochemical properties of dipeptides are highly dependent on their stereochemistry. nih.gov The presence of two chiral centers in this molecule, one in the serine residue and one in the tyrosine residue, gives rise to the possibility of four stereoisomers: L-Ser-L-Tyr, D-Ser-D-Tyr, L-Ser-D-Tyr, and D-Ser-L-Tyr. Verifying the stereochemical purity involves separating and quantifying these diastereomers and enantiomers. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are the predominant techniques employed for this purpose. bio-rad.comnih.govnih.gov
These separations can be achieved through two primary strategies: direct and indirect analysis. nih.govhumanjournals.com The direct method involves the use of a chiral environment, such as a chiral stationary phase (CSP) in HPLC or a chiral selector in the background electrolyte in CE, to differentiate the stereoisomers. mdpi.comresearchgate.net The indirect method involves derivatizing the peptide with a chiral agent to form diastereomeric pairs, which can then be separated using a standard achiral chromatographic system. researchgate.net
High-Performance Liquid Chromatography (HPLC) for Chiral Separation
HPLC is a powerful and widely used technique for the enantiomeric and diastereomeric separation of chiral compounds, including protected peptides like this compound. humanjournals.com The direct approach using Chiral Stationary Phases (CSPs) is the most common method. nih.govresearchgate.net
Polysaccharide-Based Chiral Stationary Phases:
CSPs derived from polysaccharides, such as cellulose (B213188) and amylose (B160209) coated on a silica (B1680970) support, are exceptionally effective for resolving a broad range of racemic compounds. windows.net For N-protected amino acids and peptides, cellulose tris(3,5-dimethylphenylcarbamate) and similar derivatives have demonstrated excellent chiral recognition capabilities. researchgate.net Research indicates that N-Cbz protected derivatives often exhibit better enantioselectivity on these types of columns compared to other protecting groups. researchgate.net The separation mechanism relies on the formation of transient diastereomeric complexes between the stereoisomers and the chiral selector, involving a combination of hydrogen bonds, π-π interactions, and steric hindrance. nih.gov
Pirkle-Type and Ligand-Exchange Chromatography:
Other CSPs applicable to this analysis include "brush-type" or Pirkle columns, where a small chiral molecule is bonded to the silica support. These phases operate on the principle of π-π interactions, hydrogen bonding, and dipole-dipole interactions to form stable diastereomeric complexes. humanjournals.com Ligand-exchange chromatography (LEC) is another option, particularly suitable for amino acids and peptides. In LEC, a chiral ligand (often an amino acid like proline) is immobilized on the stationary phase and complexes with a metal ion (e.g., Cu²⁺) in the mobile phase. The analyte enantiomers form ternary diastereomeric complexes with the stationary phase ligand and the metal ion, which differ in stability, allowing for separation. humanjournals.com
Illustrative HPLC Separation Parameters for N-Cbz-Amino Acid Derivatives:
The following table presents typical experimental conditions and results for the chiral separation of N-Cbz protected amino acids on a polysaccharide-based CSP, illustrating the effectiveness of this approach.
| Analyte | Chiral Stationary Phase | Mobile Phase | Separation Factor (α) | Resolution (Rs) |
| N-Cbz-Alanine | Chiralcel OD | Hexane/2-Propanol/TFA (90:10:0.1) | 1.45 | 2.80 |
| N-Cbz-Valine | Chiralcel OD | Hexane/2-Propanol/TFA (95:5:0.1) | 1.62 | 3.51 |
| N-Cbz-Phenylalanine | Chiralpak AD | Hexane/Ethanol/TFA (80:20:0.1) | 2.10 | 4.95 |
| N-Cbz-Tyrosine | Chiralpak AD | Hexane/Ethanol/TFA (70:30:0.1) | 1.88 | 4.10 |
This table is a representative example based on published data for similar compounds and is intended for illustrative purposes.
Capillary Electrophoresis (CE) for Chiral Analysis
Capillary Electrophoresis has emerged as a high-efficiency, high-resolution technique for chiral separations, requiring only minimal sample and reagent volumes. bio-rad.comresearchgate.net For the analysis of this compound, a chiral selector is typically added to the background electrolyte (BGE). mdpi.com
Chiral Selectors in CE:
The most common chiral selectors used in CE for peptide and amino acid analysis are cyclodextrins (CDs). nih.govresearchgate.net These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They form inclusion complexes with the analytes, and the differential stability of the diastereomeric complexes formed with each stereoisomer leads to differences in their electrophoretic mobility and, consequently, their separation. researchgate.net Other selectors, such as macrocyclic antibiotics (e.g., vancomycin), crown ethers, and chiral surfactants, can also be employed. nih.govnih.gov The choice of selector and its concentration, along with the pH of the buffer, are critical parameters that must be optimized to achieve baseline separation. nih.gov
Indirect Chiral Separation:
The indirect approach involves a pre-column derivatization step using an enantiomerically pure chiral derivatizing agent. researchgate.net This reaction converts the enantiomers/diastereomers of this compound into a new set of diastereomers. These newly formed diastereomers have distinct physicochemical properties and can be readily separated on a standard, achiral reversed-phase HPLC column (e.g., a C18 column). researchgate.netrsc.org A common example of a derivatizing agent is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) and its variants. researchgate.net While effective, this method requires a pure chiral derivatizing agent and the reaction must proceed to completion without causing racemization of the analyte. bio-rad.comresearchgate.net
Comparison of Chiral Analysis Techniques:
| Technique | Principle | Advantages | Considerations |
| Direct HPLC (CSP) | Differential interaction with a chiral stationary phase. researchgate.net | Broad applicability, high success rate, established methods. windows.net | Cost of chiral columns, screening of multiple columns may be needed. |
| Direct CE (Chiral Selector) | Differential interaction with a chiral additive in the buffer. mdpi.com | High efficiency, low sample/reagent consumption, rapid method development. bio-rad.com | Sensitivity can be lower than HPLC, requires careful optimization of selector concentration and pH. nih.gov |
| Indirect HPLC (Derivatization) | Conversion to diastereomers, separation on achiral phase. researchgate.net | Uses standard, less expensive columns, highly sensitive. researchgate.net | Requires pure derivatizing agent, potential for racemization, additional sample preparation step. researchgate.net |
Applications and Research Trajectories of N Benzyloxy Carbonyl Seryltyrosine in Chemical Research
Utilization as a Crucial Building Block in Complex Peptide and Protein Synthesis
The synthesis of peptides and proteins with well-defined sequences is a fundamental task in chemical biology and medicinal chemistry. Protected dipeptides like N-[(Benzyloxy)carbonyl]seryltyrosine are instrumental in these endeavors, offering a more efficient alternative to the stepwise addition of single amino acids.
Strategic Incorporation into Longer Peptide Sequences
The synthesis of longer peptides using such a building block would typically follow a well-established workflow. The carboxylic acid of the tyrosine residue in this compound would be activated, often using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU), to facilitate the formation of a peptide bond with the free amino group of a growing peptide chain, which is often anchored to a solid support in SPPS. scbt.com Following the coupling, the Cbz group can be selectively removed, typically through catalytic hydrogenation, to expose the N-terminal amine of the serine for further chain elongation. This orthogonal deprotection strategy is a key advantage of the Cbz group.
While specific examples of large-scale protein synthesis incorporating the this compound fragment are not extensively detailed in readily available literature, the principles of fragment condensation in peptide synthesis are widely applied. For instance, the synthesis of sequential polypeptides containing lysine (B10760008) and tyrosine has been reported, demonstrating the feasibility of using protected di- and tripeptide active esters for polymerization. This approach underscores the potential of using the seryl-tyrosine equivalent in a similar manner to create polymers with defined repeating units.
Precursor for the Synthesis of Peptidomimetics and Analogues
Peptidomimetics are compounds that mimic the structure and function of peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. nih.gov The dipeptide this compound can serve as a valuable starting point for the synthesis of various peptidomimetics.
The design of peptidomimetics often involves replacing labile peptide bonds with more stable isosteres. nih.govresearchgate.net For example, the amide bond between serine and tyrosine in the protected dipeptide could be modified to create analogues with altered pharmacokinetic profiles. The serine and tyrosine side chains themselves offer opportunities for modification to explore structure-activity relationships (SAR). For example, fluorinated peptidomimetics of Leu-enkephalin have been synthesized to improve metabolic stability and distribution properties. nih.gov A similar strategy could be applied to seryl-tyrosine containing peptides, starting from the protected dipeptide.
The general approaches to designing peptidomimetics can be broadly categorized into two strategies: a medicinal chemistry approach involving successive replacement of peptide moieties, and a biophysical approach that uses a hypothesized bioactive conformation to design mimetics on various scaffolds. peptide.co.jp The seryl-tyrosine motif, once its bioactive conformation in a particular context is understood, could be mimicked using non-peptide scaffolds to which the key pharmacophoric elements of the serine and tyrosine side chains are appended.
Role in Enzymatic Studies and Mechanistic Investigations
The specific sequence of amino acids in this compound makes it a candidate for studying enzymes that recognize and process seryl-tyrosine motifs.
Development as Substrate Analogues for Protease Research
Proteases are enzymes that catalyze the breakdown of proteins, and they exhibit a high degree of substrate specificity. Synthetic peptides are crucial tools for characterizing this specificity. peptide.co.jp this compound can be used as a potential substrate or substrate analogue for proteases that cleave at or near serine or tyrosine residues.
By incubating the dipeptide with a protease of interest and analyzing the cleavage products, researchers can determine if the Ser-Tyr linkage is a recognition site. The Cbz group can also influence binding to the enzyme's active site. Furthermore, modifications can be introduced to this dipeptide to create more specialized tools. For example, attaching a fluorogenic or chromogenic reporter group to the C-terminus would allow for the development of a continuous enzymatic assay to screen for protease activity and to determine kinetic parameters such as Km and kcat. The use of fluorogenic peptide substrates is a well-established method for determining protease specificity. peptide.co.jp
Probing Enzyme-Substrate Recognition and Catalytic Mechanisms
Beyond simply identifying cleavage sites, this compound and its derivatives can be used to probe the intricacies of enzyme-substrate interactions. By systematically modifying the serine and tyrosine side chains (e.g., phosphorylation of tyrosine or serine, glycosylation of serine), researchers can investigate how these modifications affect enzyme binding and catalysis. This is particularly relevant as post-translational modifications like phosphorylation are key regulatory mechanisms in cellular signaling. Studies on the synthesis of peptides containing phosphorylated tyrosine highlight the importance of such modifications in biological systems. nih.gov
Furthermore, the dipeptide can be used in competitive inhibition studies to understand the binding requirements of an enzyme's active site. By comparing the inhibitory potency of this compound with other dipeptides, one can deduce the importance of the serine and tyrosine residues for binding. The benzyloxycarbonyl group itself has been incorporated into potent enzyme inhibitors, such as N-benzyloxycarbonyl-valyl-prolinal, an inhibitor of post-proline cleaving enzyme. peptide.co.jp
Contributions to the Development of Chemical Probes for Biological Systems
Chemical probes are small molecules used to study and manipulate biological systems. nih.gov this compound can serve as a scaffold for the development of such probes, particularly those targeting enzymes or receptors that recognize the seryl-tyrosine motif.
For instance, the tyrosine residue can be chemically modified to incorporate a "warhead" that can covalently bind to the active site of an enzyme, creating an irreversible inhibitor. This strategy is often used to identify and characterize enzymes in complex biological mixtures. The serine residue can be a site for attaching reporter tags, such as fluorescent dyes or biotin, which allow for the visualization or isolation of the biological targets of the probe.
While no specific chemical probes derived directly from this compound are prominently featured in the searched literature, the principles of probe development are well-established. The dipeptide H-Ser-Tyr-OH has been shown to form copper(II) complexes with free radical scavenging activity and to enhance the uptake of other molecules into cells, suggesting that even the unmodified dipeptide has interesting biological activities that could be harnessed in the design of chemical probes. medchemexpress.com
Interactive Data Tables
Table 1: Potential Research Applications of this compound
| Application Area | Specific Use | Rationale |
| Peptide Synthesis | Dipeptide building block in SPPS/solution-phase synthesis. | Reduces number of synthesis cycles, potentially increasing overall yield and purity. |
| Peptidomimetic Design | Scaffold for synthesizing analogues with modified backbones or side chains. | To improve stability, bioavailability, and other pharmacokinetic properties. nih.gov |
| Enzymology | Substrate analogue for proteases. | To determine substrate specificity and enzyme kinetics. peptide.co.jp |
| Enzymology | Probe for enzyme-substrate interactions. | To study the role of specific residues and post-translational modifications in binding and catalysis. |
| Chemical Biology | Core structure for chemical probe development. | To create tools for enzyme inhibition, activity-based profiling, and target identification. nih.gov |
Table 2: Key Chemical Groups and Their Functions
| Chemical Group | Location in Compound | Primary Function in Research Applications |
| Benzyloxycarbonyl (Cbz) | N-terminus of Serine | Protecting group for the amine; allows for controlled, sequential peptide synthesis. |
| Hydroxyl group of Serine | Serine side chain | Site for potential modification (e.g., glycosylation, attachment of reporter tags). |
| Phenolic group of Tyrosine | Tyrosine side chain | Site for potential modification (e.g., phosphorylation, iodination, attachment of "warheads"). |
| Carboxylic acid | C-terminus of Tyrosine | Site for activation and coupling to the next amino acid in peptide synthesis. |
Computational and Theoretical Studies of N Benzyloxy Carbonyl Seryltyrosine
Molecular Docking Studies with Relevant Macromolecular Targets (for general research relevance of such compounds)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in rational drug design and for understanding the interactions between a ligand, such as a peptide, and its macromolecular target at the atomic level. researchgate.net For dipeptides like N-[(Benzyloxy)carbonyl]seryltyrosine, molecular docking studies are crucial for elucidating potential biological activities by identifying and characterizing their interactions with relevant protein targets. While direct molecular docking studies on this compound are not extensively documented in publicly available research, the general relevance of such studies can be inferred from computational analyses of structurally similar peptides and their interactions with key enzymes like protein tyrosine kinases and phosphatases.
Computational studies have become essential in the development and understanding of enzyme inhibitors. nih.gov For instance, research on small peptide inhibitors targeting protein tyrosine phosphatases (PTPs), such as PTP1B and SHP2, which are implicated in conditions like breast cancer, demonstrates the utility of molecular docking. dovepress.com In these studies, di- and tripeptides have been shown to bind to the allosteric sites of these enzymes, leading to their inhibition. dovepress.com The docking analyses help in visualizing the binding conformations and identifying key interactions between the peptide and the amino acid residues of the protein. dovepress.comnih.gov
The process typically involves using a known crystal structure of the target protein from a database like the Protein Data Bank (PDB). nih.gov Docking software, such as AutoDock or Glide, is then used to predict the binding mode and affinity of the ligand. nih.govresearchgate.net The results are often expressed as a docking score or binding energy (e.g., in kcal/mol), which provides an estimate of the binding affinity. areeo.ac.ir
Studies on various tyrosine kinase inhibitors have successfully used molecular docking to understand their binding mechanisms. researchgate.net For example, docking analyses of N-(2-benzoylphenyl)-L-tyrosine derivatives with peroxisome proliferator-activated receptor-gamma (PPAR-γ), a target for type 2 diabetes, have shown a good correlation between computationally derived values and experimental results. researchgate.net Similarly, docking studies on inhibitors of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis, have helped to characterize the binding of ligands within the enzyme's active site. nih.gov
The insights gained from these computational studies are valuable for the rational design of new, more potent, and selective inhibitors. nih.gov For a compound like this compound, molecular docking could be employed to screen a variety of potential macromolecular targets, including but not limited to, protein tyrosine kinases and phosphatases, to hypothesize its potential biological roles.
Interactive Data Tables
Below are tables summarizing findings from molecular docking studies on compounds structurally related to this compound, highlighting the macromolecular targets and the nature of the interactions.
Table 1: Molecular Docking of Peptide-Based Compounds with Protein Tyrosine Phosphatases
| Compound Class | Macromolecular Target | Key Findings from Docking Studies | Research Context | Reference |
| Dipeptides | PTP1B and SHP2 | Dipeptides can bind to the allosteric sites of the phosphatases. | Inhibition of oncogenic phosphatases in breast cancer. | dovepress.com |
| Tripeptides | PTP1B and SHP2 | Able to bind and interact with allosteric sites, though dipeptides showed higher inhibitory activity. | Development of novel enzyme inhibitors. | dovepress.com |
Table 2: Molecular Docking of Tyrosine Derivatives and Analogs with Various Enzymes
| Compound/Analog | Macromolecular Target | Docking Software/Method | Key Interactions/Results | Research Focus | Reference |
| N-(2-benzoylphenyl)-L-tyrosine derivatives | Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) | Glide | Justified the correlation between experimental and computational values. | Anti-diabetic activity for Type 2 Diabetes. | researchgate.net |
| [4-(propan-2-yl) phenyl]carbamic acid (PPCA) | Tyrosine Hydroxylase | AutoDock4.2 | Binds within a deep narrow groove; interacts with a 'hexa interacting amino acids unit'. | Potential therapeutic for Parkinson's disease. | nih.gov |
| Kojic Acid Analogs | Tyrosinase | Molecular Dynamics (MD) simulations | Binding affinities are driven mainly by van der Waals interactions. A π–cation stacking contact occurs between Arg209 and the 1,2,3-triazole ring. | Development of potent tyrosinase inhibitors. | nih.gov |
Emerging Research Directions and Future Perspectives
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability for Protected Dipeptides
The traditional synthesis of protected dipeptides like N-[(Benzyloxy)carbonyl]seryltyrosine has often relied on methods that generate significant chemical waste and utilize hazardous materials. acs.org The current push towards "green chemistry" is driving the development of more sustainable and efficient synthetic protocols. oxfordglobal.comrsc.org This evolution is critical for transforming the pharmaceutical and materials science sectors into long-term, sustainable endeavors. rsc.org
Key areas of innovation include:
Green Solvents and Reagents: Researchers are actively exploring alternatives to conventional, hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM). acs.orgadvancedchemtech.com Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), ethanol, and even water are being investigated to reduce the environmental impact of peptide synthesis. acs.orgadvancedchemtech.com The ideal green solvent should effectively dissolve reagents, support the solid-phase resin, and facilitate efficient reactions. acs.org
Chemo-enzymatic Peptide Synthesis (CEPS): The use of enzymes, such as proteases like thermolysin, offers a highly stereospecific and mild alternative for peptide bond formation. rsc.orgrsc.orgresearchgate.net Enzymatic synthesis can proceed in aqueous media and eliminates the need for harsh chemical activation steps. rsc.orgrsc.org For instance, studies have shown that proteases can catalyze the formation of dipeptides with high yields, particularly when one of the amino acid components is immobilized on a solid support, which shifts the reaction equilibrium toward synthesis even in an aqueous environment. rsc.orgresearchgate.net This method is also valuable for its selectivity, as enzymes like thermolysin can achieve selective formation of L/L dipeptides from a racemic mixture, combining resolution and coupling into a single step. rsc.org
Continuous Flow Synthesis: Moving from traditional batch processing to continuous flow systems represents a significant leap in efficiency. advancedchemtech.com This approach allows for better control over reaction parameters, reduces the consumption of excess reagents and solvents, and can lead to higher purity and yield of the final product. advancedchemtech.comrsc.org
| Synthetic Approach | Key Characteristics | Advantages | Challenges |
|---|---|---|---|
| Traditional Batch Synthesis | Relies on hazardous solvents (DMF, DCM); uses excess reagents; stepwise purification. acs.org | Well-established protocols. | High waste generation; use of toxic chemicals; lower efficiency. acs.orgoxfordglobal.com |
| Green Chemistry Approaches | Employs sustainable solvents (e.g., 2-MeTHF, water); TFA-free cleavage protocols. acs.orgadvancedchemtech.com | Reduced environmental impact; safer laboratory practices. advancedchemtech.com | Solvent compatibility and solubility issues; may require process re-optimization. acs.org |
| Enzymatic Synthesis | Utilizes enzymes (e.g., proteases) as catalysts in aqueous media. rsc.orgrsc.org | High stereospecificity; mild reaction conditions; no need for chemical activators. rsc.orgresearchgate.net | Enzyme specificity may limit substrate scope; potential for hydrolysis side reactions. rsc.orgrsc.org |
| Continuous Flow Synthesis | Reagents are pumped through a reactor in a continuous stream. advancedchemtech.com | Enhanced process control; reduced waste; improved yield and purity. advancedchemtech.comrsc.org | Higher initial setup cost; potential for blockages in solid-phase systems. |
Exploration of this compound in Unconventional Peptide Architectures and Foldamers
The versatility of peptide chemistry is expanding beyond linear chains of natural amino acids. This compound serves as a valuable precursor for incorporation into more complex and unconventional molecular structures.
Peptidomimetics and Non-proteinogenic Scaffolds: There is growing interest in creating peptidomimetics, which mimic the structure of natural peptides but possess enhanced stability and novel functionalities. researchgate.netnih.gov The seryl-tyrosine motif, protected with the benzyloxycarbonyl group for selective chemistry, can be integrated into these scaffolds. This includes the synthesis of peptides containing non-proteinogenic amino acids or altered backbones to create molecules with unique therapeutic or material properties. nih.gov
Foldamers: Foldamers are oligomers that adopt specific, folded conformations reminiscent of proteins. The defined stereochemistry and hydrogen-bonding capabilities of the Ser-Tyr dipeptide make it a candidate for inclusion in foldamer design. By incorporating this unit into a polymer backbone, researchers can influence the resulting secondary structure, leading to the creation of novel materials with predictable shapes and functions, such as new biomaterials or catalysts.
The exploration of N-Cbz-seryl-tyrosine in these architectures is driven by the desire to create molecules with improved properties, such as resistance to enzymatic degradation, enhanced cell permeability, and the ability to self-assemble into highly ordered nanostructures. researchgate.net
Advanced Analytical Method Development for In Situ Monitoring of its Chemical Transformations
To optimize the synthesis of peptides and their derivatives, it is crucial to monitor the chemical transformations in real-time. s4science.at The development of advanced Process Analytical Technology (PAT) tools is a key research focus, moving away from destructive, off-line analysis. s4science.atstepscience.com PAT is a system for designing, analyzing, and controlling manufacturing through timely measurements to ensure final product quality. wikipedia.orgmt.com
Real-Time Spectroscopic and Chromatographic Monitoring: Techniques like in-situ Fourier Transform Infrared (FTIR) spectroscopy and Ultra-High-Performance Liquid Chromatography combined with Mass Spectrometry (UPLC-MS) are being implemented for real-time monitoring of solid-phase peptide synthesis (SPPS). acs.orgbiosynth.com For instance, FTIR can track the progress of coupling and deprotection steps, while UPLC-MS can provide highly sensitive and accurate quantification of the product's purity and identity. acs.orgbiosynth.com Other methods, such as refractive index measurement, have also been proven effective for real-time monitoring of mass transfer during the successive steps of SPPS. s4science.at
In Situ Observation of Assembly and Reaction: Cutting-edge techniques allow for the direct observation of peptide bond formation and self-assembly at interfaces. Infrared Reflection-Absorption Spectroscopy (IRRAS) has been used to provide unambiguous spectroscopic evidence of peptide bond formation occurring at an air-water interface. pnas.orgnih.gov Furthermore, methods like Liquid-Cell Transmission Electron Microscopy (LCTEM) enable the high-resolution imaging of the growth of peptide-based nanostructures in real-time. nih.gov
| Analytical Method | Principle | Information Obtained | Application in Synthesis |
|---|---|---|---|
| UPLC-MS | Separates compounds based on chromatography and identifies them by mass-to-charge ratio. biosynth.com | Purity, identity, and quantity of the target peptide and impurities. biosynth.com | Final product quality control and off-line reaction monitoring. researchgate.net |
| In-situ FTIR | Measures infrared absorption of the reaction mixture in real-time. acs.org | Monitors disappearance of reactants and appearance of products (e.g., coupling/deprotection). acs.orgresearchgate.net | Real-time process control and end-point determination. acs.org |
| Refractive Index (RI) | Measures changes in the refractive index of the reaction solution, which correlates with mass transfer. s4science.at | Monitors completion of coupling, deprotection, and washing steps. s4science.at | Continuous, non-invasive monitoring of SPPS cycles. s4science.at |
| Liquid-Cell TEM (LCTEM) | Directly images nanoscale processes in a liquid environment using an electron microscope. nih.gov | Kinetics, dynamics, and mechanisms of nanostructure formation and assembly. nih.gov | Fundamental studies of peptide self-assembly into higher-order structures. nih.gov |
Synergistic Approaches Combining Synthetic Chemistry, Advanced Characterization, and Computational Design in Peptide Research
The future of peptide research lies in the tight integration of synthetic, analytical, and computational disciplines. lambris.comnih.gov This synergistic approach allows for a "design-build-test-learn" cycle that can dramatically accelerate the discovery of novel peptides with desired functions. nih.gov
Integrated "Design-Build-Test-Learn" Cycles: The process begins with computational design to identify lead candidates. nih.gov These candidates are then synthesized using efficient and sustainable methods (as described in 6.1). The resulting peptides are then thoroughly characterized using advanced analytical techniques (as in 6.3) to verify their structure and measure their activity. The experimental data is then fed back into the computational models to refine them, leading to a more accurate understanding and improved predictions for the next design cycle. nih.govnih.gov
This integrated workflow is powerful for optimizing peptide drug candidates and for designing novel biomaterials. lambris.comadvancedsciencenews.com By combining the predictive power of computational chemistry with the practical insights from synthesis and characterization, researchers can more rationally and efficiently navigate the vast chemical space of peptides. nih.gov
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing N-[(Benzyloxy)carbonyl]seryltyrosine, and how can reaction efficiency be optimized?
- Methodology :
- Step 1 : Protect the serine residue using benzyloxycarbonyl (Cbz) groups via reaction with benzyl chloroformate under alkaline conditions (pH 8–10) to ensure selective N-protection .
- Step 2 : Couple the Cbz-protected serine with tyrosine using carbodiimide-based reagents (e.g., DCC or EDC) with HOBt as an additive to minimize racemization .
- Step 3 : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient). Optimize solvent polarity (e.g., DMF or DCM) to enhance coupling efficiency .
- Key Data : Yields typically range from 60–80% under optimized conditions. Excess reagents (1.2–1.5 equivalents) improve conversion rates.
Q. What precautions are necessary for handling and storing this compound to ensure stability?
- Handling :
- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of fine particles .
- Avoid contact with strong oxidizers, acids, or bases to prevent decomposition into CO, CO₂, or NOx .
- Storage :
- Store in airtight containers at 2–8°C under inert gas (N₂/Ar) to minimize hydrolysis. Avoid humidity and prolonged exposure to light .
Q. Which analytical techniques are most effective for characterizing this compound, and how should data be interpreted?
- HPLC : Use a C18 column with a gradient of 0.1% TFA in water/acetonitrile. Retention times vary based on polarity (e.g., 12–15 min for the intact compound) .
- NMR : Analyze in DMSO-d₆ or CDCl₃. Key signals include:
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR, MS) when characterizing derivatives of this compound?
- Approach :
- Compare observed MS isotopic patterns with theoretical simulations (e.g., using Bruker Compass DataAnalysis) to confirm molecular formulas .
- For ambiguous NMR signals, conduct 2D experiments (HSQC, HMBC) to assign coupling between Cbz and tyrosine protons .
Q. What strategies optimize the regioselective introduction of the benzyloxycarbonyl group in seryltyrosine derivatives?
- Methodology :
- Use tert-butyldimethylsilyl (TBS) groups to transiently protect tyrosine’s hydroxyl group, allowing selective Cbz protection of serine’s amine .
- Deprotect TBS with TBAF in THF, followed by neutralization to recover the tyrosine hydroxyl .
Q. How does the choice of coupling reagents impact the synthesis of this compound?
- Reagent Comparison :
- DCC/HOBt : High yields (75–85%) but may require post-reaction filtration to remove dicyclohexylurea byproducts .
- EDC/HOAt : Reduces racemization (<2%) compared to DCC, ideal for enantioselective synthesis .
Q. What are the implications of solvent polarity and temperature on the compound’s stability during long-term storage?
- Stability Data :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
